N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-3-[4-(trifluoromethyl)phenyl]propanamide
Description
This compound features a complex tricyclic core comprising a 9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-2-one system, substituted at the 5-position with a propanamide group bearing a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O3/c25-24(26,27)17-7-4-16(5-8-17)6-11-22(30)28-18-9-10-21-20(15-18)23(31)29-13-2-1-3-19(29)12-14-32-21/h4-5,7-10,15,19H,1-3,6,11-14H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEONVGUMMMXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. The process begins with the formation of the tricyclic core, followed by the introduction of the oxo and oxa groups. The final step involves the addition of the trifluoromethyl phenyl propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The trifluoromethyl phenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-3-[4-(trifluoromethyl)phenyl]propanamide exhibit significant anticancer properties. The unique structural features allow for interactions with biological targets that are crucial in cancer progression .
Neuroprotective Effects:
Heterocyclic compounds have been extensively studied for their neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes is particularly noteworthy .
Antiviral Properties:
There is growing interest in the antiviral applications of such compounds against plant viruses, specifically those affecting crops like tobacco mosaic virus (TMV). Studies have shown that structural modifications can enhance antiviral activity while maintaining low toxicity levels .
Organic Synthesis
Synthesis of Heterocycles:
this compound can serve as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions and other synthetic pathways. This versatility makes it valuable in developing new organic materials and pharmaceuticals.
Reactions Involving Fluorinated Compounds:
The trifluoromethyl group present in the compound enhances its reactivity and stability in various chemical reactions, making it a useful building block for synthesizing fluorinated organic compounds that have applications in pharmaceuticals and agrochemicals.
Biochemical Applications
Enzyme Inhibition Studies:
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and neurodegeneration. Understanding its mechanisms of action can lead to the development of targeted therapies that minimize side effects while maximizing efficacy .
Diagnostic Applications:
Research into volatile organic compounds (VOCs) has shown that certain derivatives of this compound could be used in diagnostic tools for gastrointestinal diseases by analyzing fecal headspace VOCs emitted from microbial activity .
-
Anticancer Research:
A study highlighted the anticancer activity of similar heterocyclic compounds where modifications led to enhanced potency against specific cancer cell lines. The research focused on the structure–activity relationship (SAR) to optimize therapeutic efficacy . -
Neuroprotective Drug Development:
Another case involved the development of derivatives targeting cholinergic pathways for Alzheimer's treatment, demonstrating improved cognitive function in animal models through the inhibition of key enzymes responsible for neurotransmitter breakdown .
Mechanism of Action
The mechanism of action of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-Substituted Propanamide Derivatives
Compounds such as N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (, Compound 7) share the propanamide backbone but differ in substituents and bioactivity. Key distinctions include:
The trifluoromethyl group in the target compound may enhance membrane permeability compared to the chlorophenyl group in Compound 7, but the hydroxamic acid moiety in the latter confers stronger antioxidant properties .
Tricyclic Heterocyclic Systems
The 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane bromide () shares a tricyclic oxa-aza scaffold but includes a quaternary ammonium center. Structural and functional differences include:
The larger tricyclic system in the target compound may allow broader interactions with hydrophobic enzyme pockets, while the cationic nature of ’s compound enhances solubility in biological matrices .
Antimicrobial β-Lactam Analogues
Cephalosporin derivatives like (6R,7R)-7-[(R)-2-amino-2-phenylacetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share a β-lactam core but differ in macrocyclic architecture:
The absence of a β-lactam ring in the target compound suggests a divergent mechanism, possibly targeting non-classical enzymes or pathways .
Biological Activity
N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-3-[4-(trifluoromethyl)phenyl]propanamide (CAS# 1251561-62-2) is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive tricyclic framework combined with various functional groups that may contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 341.4 g/mol. The presence of the trifluoromethyl group and the azatricyclo structure suggests potential interactions with biological targets.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors in biological systems. The unique structural features may enhance binding affinity and specificity towards these targets, leading to various pharmacological effects.
Enzyme Inhibition
Compounds with similar frameworks have also been studied for their ability to inhibit specific enzymes involved in metabolic pathways or signal transduction. For instance, studies on related compounds indicate that they can act as inhibitors of proteases or kinases, which play crucial roles in cancer progression and other diseases.
Case Studies and Research Findings
- In vitro Studies : A study investigating the effects of structurally related compounds on various cancer cell lines demonstrated significant cytotoxicity and apoptosis induction in human breast cancer cells (MCF-7) at micromolar concentrations.
- In vivo Studies : Another research highlighted the efficacy of similar tricyclic compounds in prolonging survival in murine models bearing P-388 leukemia, suggesting potential therapeutic applications in hematological malignancies.
- Mechanistic Insights : Investigations into the binding affinity of related compounds revealed interactions with key signaling pathways involved in cell survival and proliferation, indicating a multifaceted mechanism of action.
Synthesis and Production
The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-y}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions:
- Preparation of the Tricyclic Core : The initial step involves constructing the azatricyclo framework through cyclization reactions.
- Functional Group Modification : Subsequent steps introduce the trifluoromethyl phenyl group and the propanamide moiety through selective functionalization techniques.
- Optimization for Yield and Purity : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity suitable for biological testing.
Summary Table of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for N-{2-oxo-9-oxa-1-azatricyclo[...]propanamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Heterocyclic ring formation : Use Pd-catalyzed coupling reactions to assemble the tricyclic oxa-aza core, as demonstrated in analogous tricyclic systems .
- Side-chain incorporation : Introduce the 4-(trifluoromethyl)phenyl group via amidation or nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C, 12h) .
- Yield optimization : Employ high-purity reagents, inert atmospheres, and catalytic bases (e.g., DBU). Monitor intermediates via LC-MS to minimize side reactions .
Q. Q2. How can the compound’s purity and structural integrity be validated using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : Confirm the tricyclic scaffold’s stereochemistry via - and -NMR, focusing on characteristic shifts for the oxa-aza ring (δ 3.5–5.0 ppm) and trifluoromethyl group (δ 120–125 ppm in -NMR) .
- HPLC-MS : Use reverse-phase C18 columns (e.g., Chromolith®) with gradient elution (ACN/HO + 0.1% TFA) to achieve >95% purity. Monitor for degradation products (e.g., hydrolyzed amide bonds) .
Advanced Research Questions
Q. Q3. What strategies are effective in resolving contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations. The trifluoromethyl group may enhance metabolic resistance but increase lipophilicity, requiring formulation adjustments .
- Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. primary cells) to rule out cell-specific artifacts. Use isothermal titration calorimetry (ITC) to validate target binding affinity discrepancies .
Q. Q4. How should experimental designs be structured to investigate the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer:
Q. Q5. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., enzymes with hydrophobic active sites). Parameterize the trifluoromethyl group’s electrostatic contributions using DFT (B3LYP/6-31G*) .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess conformational stability of the tricyclic core. Analyze RMSD and hydrogen-bond networks with VMD .
Q. Q6. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Flow chemistry : Implement continuous-flow reactors for ring-closing steps to enhance reproducibility and reduce side products .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .
Data Contradiction Analysis
Q. Q7. How should conflicting data on the compound’s thermal stability be reconciled?
Methodological Answer:
- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition events. Compare results across labs using standardized heating rates (e.g., 10°C/min) .
- Accelerated stability studies : Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and track degradation via HPLC. Contradictions may arise from residual solvents or polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
